molecular formula C14H18N2O3S B2772776 N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396631-27-8

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2772776
CAS No.: 1396631-27-8
M. Wt: 294.37
InChI Key: VYPHDMMKKCGFKQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide: is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The ethoxyphenyl group attached to the nitrogen atom of the thiazepane ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 4-ethoxyaniline with a suitable thiazepane precursor. One common method includes the cyclization of a precursor molecule containing both amine and carboxylic acid functional groups in the presence of a dehydrating agent. The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene or dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)15-14(18)12-9-20-8-7-13(17)16-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPHDMMKKCGFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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